8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine
Overview
Description
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[1,2-A]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which undergo cyclization in the presence of suitable catalysts and reagents. For instance, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) has been reported as an effective alternative to traditional reagents like n-butyllithium .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metal halogen exchange, chlorine transfer, and cyclization, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its derivatives have shown promise in anti-inflammatory and antiviral activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, polymers, and agrochemicals .
Mechanism of Action
The mechanism of action of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the imidazo ring.
8-Chloro-2-(bromomethyl)-6-methylimidazo[1,2-A]pyridine: Similar but with reversed positions of bromine and chlorine.
6-Methylimidazo[1,2-A]pyridine: Lacks the bromine and chloromethyl substituents.
Uniqueness: 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired properties and functions .
Properties
IUPAC Name |
8-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2/c1-6-2-8(10)9-12-7(3-11)5-13(9)4-6/h2,4-5H,3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBJSJRPHMGWNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470634 | |
Record name | 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901124-75-2 | |
Record name | 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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